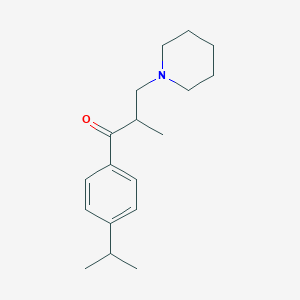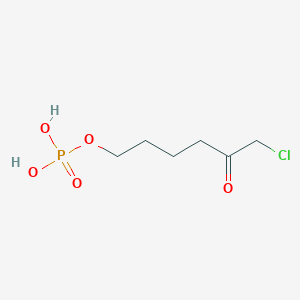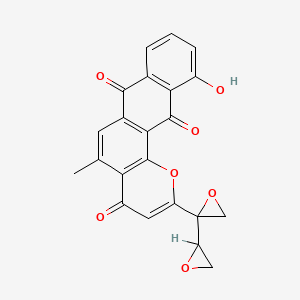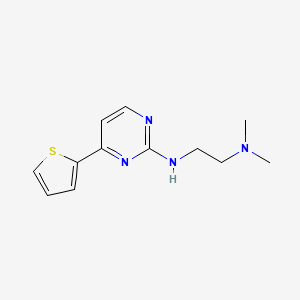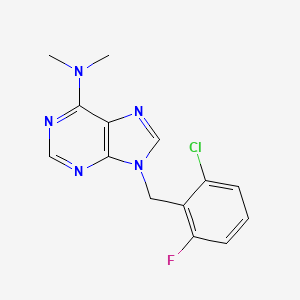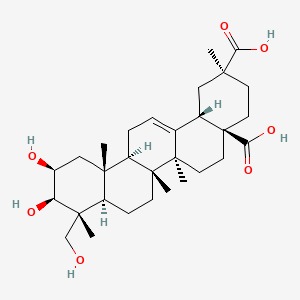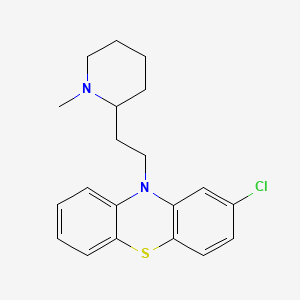![molecular formula C16H27NO B1200460 1-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]azepan-2-one](/img/structure/B1200460.png)
1-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]azepan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]azepan-2-one is a compound that belongs to the class of azepanones It is characterized by a seven-membered lactam ring attached to a geranyl group
Vorbereitungsmethoden
The synthesis of 1-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]azepan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the geranyl group, which is derived from geraniol or geranyl chloride.
Formation of the Azepanone Ring: The azepanone ring is formed through a cyclization reaction involving a suitable amine and a carbonyl compound.
Coupling Reaction: The geranyl group is then coupled with the azepanone ring using a suitable coupling reagent, such as a Grignard reagent or a palladium-catalyzed coupling reaction.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
1-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]azepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]azepan-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug delivery and as a precursor for the synthesis of pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Wirkmechanismus
The mechanism of action of 1-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]azepan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]azepan-2-one can be compared with other similar compounds, such as:
Azone® (1-dodecylazacycloheptan-2-one): A well-known chemical penetration enhancer used in transdermal drug delivery.
2-azepanone: A simpler azepanone compound with different structural features and applications.
The uniqueness of this compound lies in its combination of the geranyl group with the azepanone ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H27NO |
|---|---|
Molekulargewicht |
249.39 g/mol |
IUPAC-Name |
1-(3,7-dimethylocta-2,6-dienyl)azepan-2-one |
InChI |
InChI=1S/C16H27NO/c1-14(2)8-7-9-15(3)11-13-17-12-6-4-5-10-16(17)18/h8,11H,4-7,9-10,12-13H2,1-3H3 |
InChI-Schlüssel |
IZUPQLMOLYRSQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(=CCN1CCCCCC1=O)C)C |
Synonyme |
1-GACHO 1-geranylazacycloheptan-2-one 1-geranylazacycloheptan-2-one, (E)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,2S,4S,8S,9S,11S,13S)-8-(2-chloroacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B1200379.png)
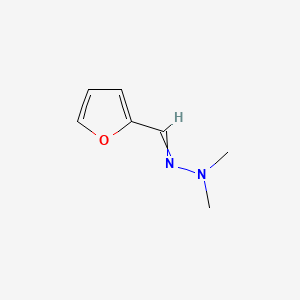
![(2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B1200382.png)
